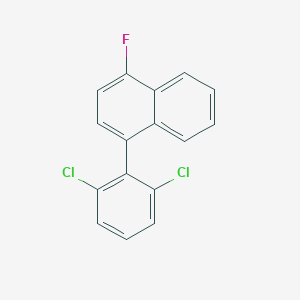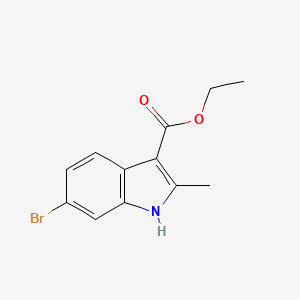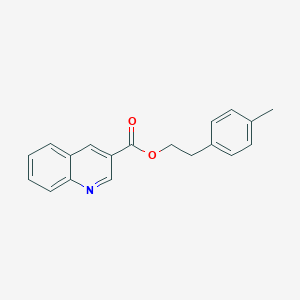![molecular formula C18H14O4 B15063349 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- CAS No. 525599-68-2](/img/structure/B15063349.png)
4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is a chemical compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a phenylmethyl acetate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate typically involves the reaction of chromene derivatives with phenylmethyl acetate under specific conditions. One common method involves the use of a base-catalyzed reaction where the chromene derivative is reacted with phenylmethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene moiety to dihydrochromene derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives. Substitution reactions can result in various functionalized chromene derivatives .
Scientific Research Applications
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranosid: This compound has a similar chromene structure but with additional glucopyranosyl groups.
8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Another chromene derivative with additional hydroxyl and methoxy groups.
Uniqueness
(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is unique due to its specific combination of a chromene moiety with a phenylmethyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
525599-68-2 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
[(4-oxochromen-2-yl)-phenylmethyl] acetate |
InChI |
InChI=1S/C18H14O4/c1-12(19)21-18(13-7-3-2-4-8-13)17-11-15(20)14-9-5-6-10-16(14)22-17/h2-11,18H,1H3 |
InChI Key |
ORAHIZPKKFNQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


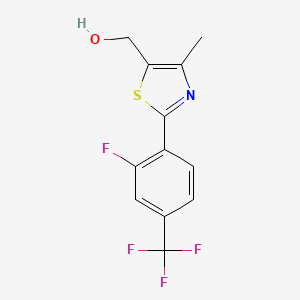
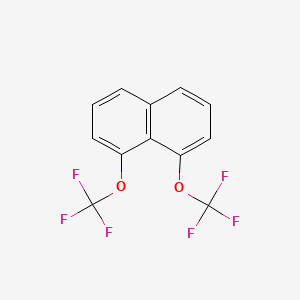
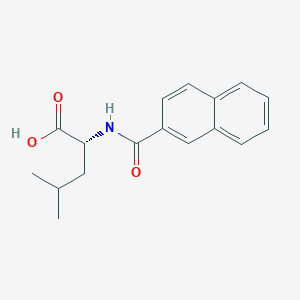
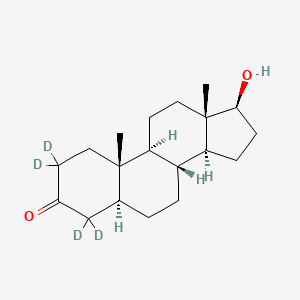
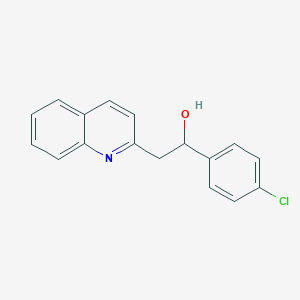
![2-(4-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B15063307.png)
![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
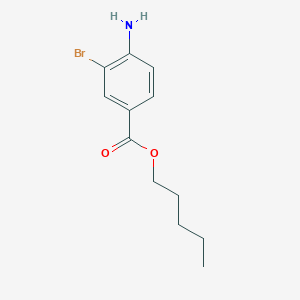
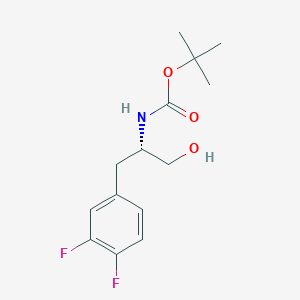
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

